

# 6-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-Bromo-3,3-difluoroindolin-2-one

Cat. No.: B1447479

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1393532-37-0

This technical guide provides an in-depth overview of **6-Bromo-3,3-difluoroindolin-2-one**, a halogenated derivative of the indolin-2-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.

## Chemical and Physical Properties

**6-Bromo-3,3-difluoroindolin-2-one** is a solid at room temperature. The incorporation of a bromine atom at the 6-position and two fluorine atoms at the 3-position of the indolin-2-one core significantly influences its physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial for its potential interactions with biological targets.

Property	Value
CAS Number	1393532-37-0
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>2</sub> NO
Molecular Weight	248.02 g/mol
Physical Form	Solid

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-3,3-difluoroindolin-2-one** is not readily available in the public domain, the general synthesis of substituted indolin-2-ones provides a foundational framework. The synthesis of related bromo-substituted oxindoles often involves the nucleophilic attack of a malonate on a substituted nitrobenzene, followed by reduction and cyclization.

A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a commercially available substituted aniline or nitrobenzene. The introduction of the difluoro group at the 3-position represents a key synthetic challenge, potentially requiring specialized fluorinating reagents.

General Synthetic Workflow for Substituted Indolin-2-ones:



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Caption: A generalized workflow for the synthesis of substituted indolin-2-ones.

Characterization of **6-Bromo-3,3-difluoroindolin-2-one** would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table of Expected Spectroscopic Data:

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the N-H proton.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon, aromatic carbons, and the quaternary carbon bearing the two fluorine atoms. The C-F coupling would be observable.
$^{19}\text{F}$ NMR	A singlet corresponding to the two equivalent fluorine atoms.
IR Spectroscopy	Characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C-F and C-Br stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

## Biological Activity and Potential Applications

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. The substitution pattern on the indolin-2-one ring plays a critical role in determining the specific kinase inhibitory profile and overall biological activity.

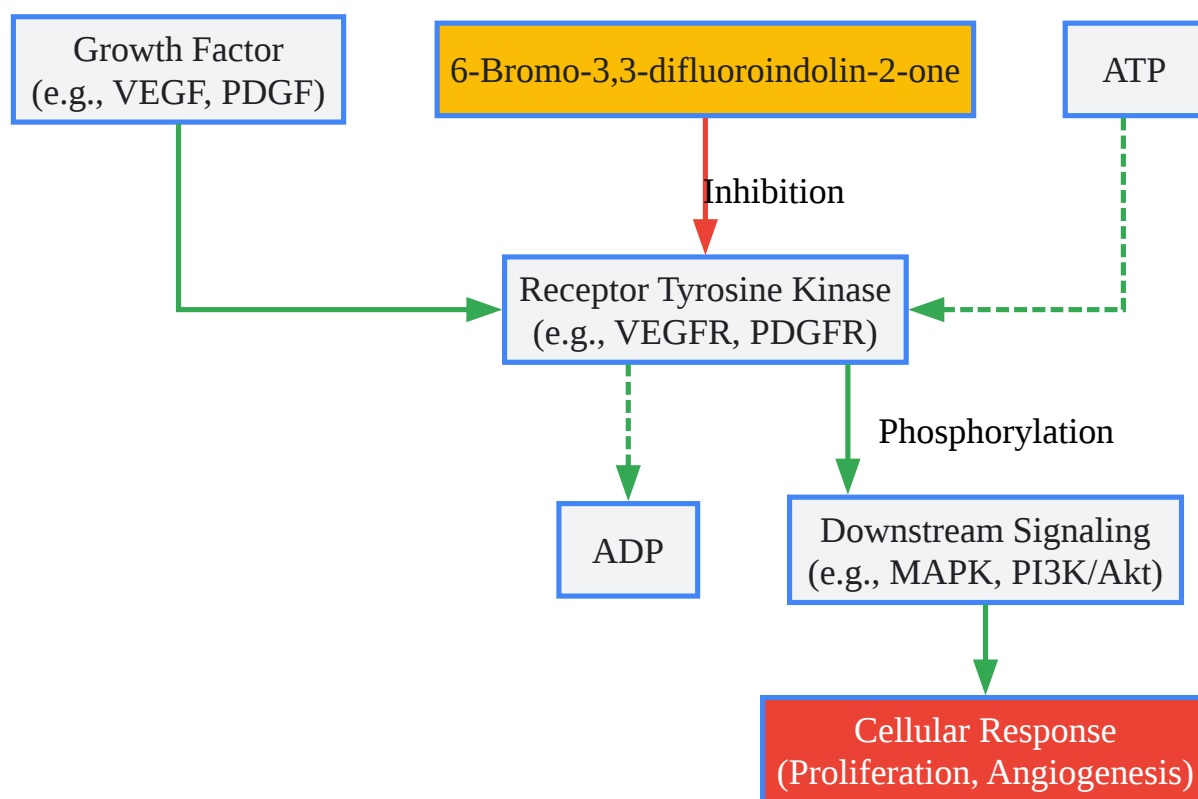
While specific biological data for **6-Bromo-3,3-difluoroindolin-2-one** is not extensively documented, its structural features suggest potential as a kinase inhibitor. The bromo and difluoro substituents can modulate the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.

Potential Signaling Pathway Involvement:

Kinase inhibitors often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. Given the prevalence of indolin-2-one-based kinase inhibitors, it is plausible

that **6-Bromo-3,3-difluoroindolin-2-one** could modulate pathways such as:

- VEGFR Signaling: Vascular Endothelial Growth Factor Receptor signaling is crucial for angiogenesis and is a common target for indolin-2-one derivatives.
- PDGFR Signaling: Platelet-Derived Growth Factor Receptor signaling is involved in cell growth and division.
- c-Kit Signaling: The c-Kit receptor tyrosine kinase is implicated in various cancers.



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